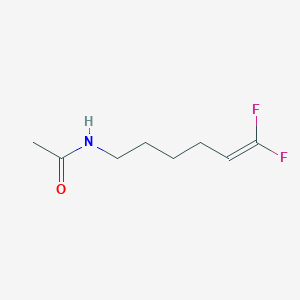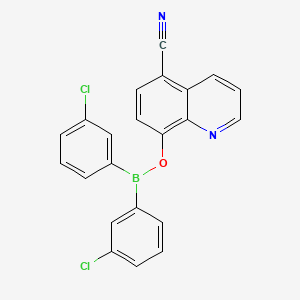
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester is a chemical compound with the molecular formula C22H13BCl2N2O . This compound is known for its unique structure, which includes borinic acid and quinoline moieties, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester involves several steps. Typically, the synthetic route includes the reaction of borinic acid derivatives with 3-chlorophenyl and 5-cyano-8-quinolinyl esters under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the esterification process .
Analyse Chemischer Reaktionen
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of borinic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron moiety can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. This interaction can lead to the modulation of various biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester can be compared with other borinic acid derivatives and quinoline-based compounds. Similar compounds include:
Borinic acid, bis(phenyl)-, 5-cyano-8-quinolinyl ester: This compound has a similar structure but lacks the chlorine atoms, which may affect its reactivity and biological activity.
Borinic acid, bis(3-chlorophenyl)-, 8-quinolinyl ester: This compound lacks the cyano group, which may influence its chemical properties and applications.
The presence of both 3-chlorophenyl and 5-cyano-8-quinolinyl groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
873101-74-7 |
|---|---|
Molekularformel |
C22H13BCl2N2O |
Molekulargewicht |
403.1 g/mol |
IUPAC-Name |
8-bis(3-chlorophenyl)boranyloxyquinoline-5-carbonitrile |
InChI |
InChI=1S/C22H13BCl2N2O/c24-18-6-1-4-16(12-18)23(17-5-2-7-19(25)13-17)28-21-10-9-15(14-26)20-8-3-11-27-22(20)21/h1-13H |
InChI-Schlüssel |
HWRDRUJHPPAADP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)OC3=C4C(=C(C=C3)C#N)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
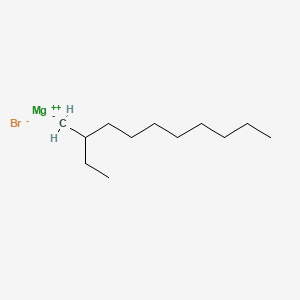

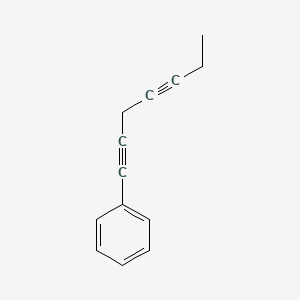
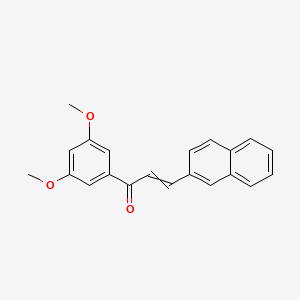
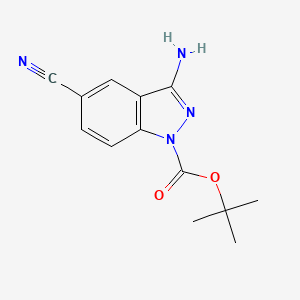
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
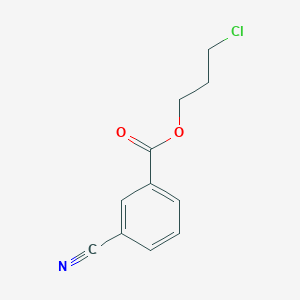

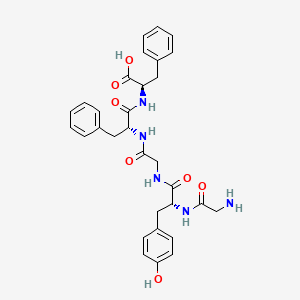
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)
